molecular formula C9H6O3S B13706226 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone

1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone

Cat. No.: B13706226
M. Wt: 194.21 g/mol
InChI Key: MGFOKQKKDUYMSO-UHFFFAOYSA-N
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Description

1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is a heterocyclic compound that features a benzodioxole ring fused with a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone typically involves the acylation of benzo[d][1,3]dioxole with acetic anhydride in the presence of a catalyst such as fused zinc chloride . This reaction yields the desired ethanone derivative with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives have been shown to inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Benzo[d][1,3]dioxole: A parent compound that lacks the thioxo group.

    Thioxo derivatives: Compounds with similar thioxo functional groups but different core structures.

Uniqueness: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is unique due to the combination of the benzodioxole ring and the thioxo group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a thioxo group attached to a benzodioxole moiety, which is known for its diverse biological applications. The molecular formula is C10H9O3SC_{10}H_{9}O_{3}S, and it possesses a molecular weight of approximately 211.25 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thioacetic acid or related thio compounds. The reaction conditions often include heating under reflux in solvents such as ethanol or methanol to facilitate the formation of the thioxo group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives related to this compound have demonstrated cytotoxic activity against various cancer cell lines, including KB cells, indicating potential anti-cancer properties .

Antioxidant Properties

The antioxidant activity of benzodioxole derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The thioxo group may enhance this activity by stabilizing radical intermediates.

Enzyme Inhibition

Molecular docking studies have shown that related compounds can inhibit key enzymes involved in cancer progression. For example, derivatives have been tested against histone deacetylase and DNA methyltransferase, which are crucial for epigenetic regulation in cancer cells .

Case Studies

Study Findings Reference
Antimicrobial ScreeningSignificant activity against E. coli and S. aureusSilva et al., 1998
Cytotoxicity AssayInduced apoptosis in KB cellsSilva et al., 1998
Molecular DockingInhibition of histone deacetylaseCuenú et al., 2018

Properties

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C9H6O3S/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-4H,1H3

InChI Key

MGFOKQKKDUYMSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=S)O2

Origin of Product

United States

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